molecular formula C18H17F3N4O6 B15007195 4-ethoxy-3-nitro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide

4-ethoxy-3-nitro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide

Cat. No.: B15007195
M. Wt: 442.3 g/mol
InChI Key: RGTBJCJKTXJCMM-UHFFFAOYSA-N
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Description

4-ethoxy-3-nitro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide is an organic compound characterized by its complex structure, which includes nitro, ethoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-nitro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide typically involves multiple steps One common approach is to start with the nitration of an appropriate benzene derivative to introduce the nitro groupsThe final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-nitro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

4-ethoxy-3-nitro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-3-nitro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the amide bond can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide
  • 3-ethoxy-4-nitro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide

Uniqueness

4-ethoxy-3-nitro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both nitro and trifluoromethyl groups can enhance its electron-withdrawing properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H17F3N4O6

Molecular Weight

442.3 g/mol

IUPAC Name

4-ethoxy-3-nitro-N-[2-[4-nitro-2-(trifluoromethyl)anilino]ethyl]benzamide

InChI

InChI=1S/C18H17F3N4O6/c1-2-31-16-6-3-11(9-15(16)25(29)30)17(26)23-8-7-22-14-5-4-12(24(27)28)10-13(14)18(19,20)21/h3-6,9-10,22H,2,7-8H2,1H3,(H,23,26)

InChI Key

RGTBJCJKTXJCMM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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